molecular formula C39H72O4 B1609194 3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate CAS No. 26571-49-3

3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate

Cat. No.: B1609194
CAS No.: 26571-49-3
M. Wt: 605 g/mol
InChI Key: DAGUWHQPUZIHIC-XPWSMXQVSA-N
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Description

3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate, also known as OPOE, is a chemical compound that is widely used in scientific research. This compound is a derivative of oleic acid and is commonly used in the synthesis of various biomolecules. OPOE has many applications in the field of biochemistry and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Phase Equilibria Studies

The compound has been studied for its phase equilibria in different environments. Perko, Knez, and Škerget (2012) investigated the phase equilibria of glycerol tristearate and glycerol trioleate (related compounds) in carbon dioxide and sulfur hexafluoride. They determined the compositions of equilibrated phases at various temperatures and pressures, providing insights into the solubility and phase behavior of similar compounds in different solvents (Perko, Knez, & Škerget, 2012).

Oxidation Properties

Research on the oxidation of monethenoid fatty acids and esters, such as methyl, n-propyl, and n-butyl petroselinate, by Gold and Skellon (1959), provides insights into the oxidative behavior of similar compounds, including the formation of hydroperoxides and secondary products during autoxidation. This research contributes to understanding the oxidation mechanisms of similar esters (Gold & Skellon, 1959).

Epoxidation Reactions

The epoxidation of unsaturated fatty esters, including compounds like methyl oleate and ricinoleate, was studied by Lie Ken Jie and Pasha (1998). Their work on producing monoepoxy derivatives via epoxidation with potassium peroxomonosulfate provides valuable insights into the chemical transformations of unsaturated esters similar to 3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate (Lie Ken Jie & Pasha, 1998).

Ozone Interaction

Killops (1986) investigated the action of ozone on methyl octadec-9-enoate in polar solvents. This study provides insights into the chemical changes occurring in unsaturated esters upon interaction with ozone, which is relevant for understanding the reactivity of similar compounds (Killops, 1986).

Selective Oxidation

Research by Singh and Mahajan (2006) on the selective oxidation of compounds like oligoethylene glycol ether methyl 12(13)-hydroxy-13(12)-[11-hydroxy-3,6,9-trioxa-undecyl-1-oxy]-octadec-9-enoate demonstrates the selective oxidation of secondary over primary hydroxyl groups.

This research is significant for understanding the selective chemical transformations of complex fatty esters (Singh & Mahajan, 2006).

Properties

IUPAC Name

3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-37H2,1-2H3/b19-17+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGUWHQPUZIHIC-XPWSMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCCOC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26571-49-3
Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly[oxy(methyl-1,2-ethanediyl)], α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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